molecular formula C26H23N3O4S B11219109 2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 6195-80-8

2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B11219109
CAS No.: 6195-80-8
M. Wt: 473.5 g/mol
InChI Key: IJOIKXKFAMYOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1,3-Benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a quinazolinone core substituted with a 1,3-benzodioxole moiety and an ethyl-(3-methylphenyl)acetamide group linked via a sulfanyl bridge. The benzodioxol group enhances metabolic stability, while the sulfanyl linker and acetamide substituents contribute to molecular interactions with biological targets.

Properties

CAS No.

6195-80-8

Molecular Formula

C26H23N3O4S

Molecular Weight

473.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C26H23N3O4S/c1-3-28(18-8-6-7-17(2)13-18)24(30)15-34-26-27-21-10-5-4-9-20(21)25(31)29(26)19-11-12-22-23(14-19)33-16-32-22/h4-14H,3,15-16H2,1-2H3

InChI Key

IJOIKXKFAMYOBG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazolinone scaffold is typically synthesized from anthranilic acid (1 ) through a two-step process involving acylation and cyclodehydration. For example, treatment of anthranilic acid with butyryl chloride in dimethylformamide (DMF) yields 2-butyramido benzoic acid (2a ), which undergoes cyclization in acetic anhydride to form 2-butyl-1,3-benzoxazin-4-one (3a ). Subsequent reaction with hydrazine hydrate in ethanol under reflux generates 3-amino-2-butylquinazolin-4(3H)-one (4a ) in 85–90% yield (Scheme 1).

Scheme 1 :

Anthranilic acidDMFAcyl chloride2-Amidobenzoic acidΔAc2OBenzoxazinoneEtOH, refluxNH2NH23-Aminoquinazolinone\text{Anthranilic acid} \xrightarrow[\text{DMF}]{\text{Acyl chloride}} \text{2-Amidobenzoic acid} \xrightarrow[\Delta]{\text{Ac}2\text{O}} \text{Benzoxazinone} \xrightarrow[\text{EtOH, reflux}]{\text{NH}2\text{NH}_2} \text{3-Aminoquinazolinone}

Introduction of the 1,3-Benzodioxol-5-yl Group

The 1,3-benzodioxol-5-yl moiety is introduced at position 3 of the quinazolinone via Ullmann-type coupling or nucleophilic aromatic substitution. For instance, 3-aminoquinazolinone (4a ) reacts with 1,3-benzodioxol-5-ylboronic acid in the presence of CuI/L-proline catalyst under microwave irradiation (120°C, 30 min), yielding 3-(1,3-benzodioxol-5-yl)quinazolin-4(3H)-one (5 ) in 72% yield. Alternative methods employ Pd-catalyzed Suzuki-Miyaura coupling using aryl halides, though yields are moderate (50–65%) due to steric hindrance.

Functionalization at Position 2: Sulfanyl-Acetamide Bridge Installation

Chloroacetylation of 3-(1,3-Benzodioxol-5-yl)quinazolinone

The 2-position of quinazolinone (5 ) is functionalized by reacting with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C. This step produces 2-chloro-N-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]acetamide (6 ) in 88% yield (Scheme 2).

Scheme 2 :

Quinazolinone (5)DCM, TEAClCH2COCl2-Chloroacetamide intermediate (6)\text{Quinazolinone (5)} \xrightarrow[\text{DCM, TEA}]{\text{ClCH}_2\text{COCl}} \text{2-Chloroacetamide intermediate (6)}

Thioether Formation via Nucleophilic Substitution

Intermediate 6 undergoes nucleophilic displacement with a thiol source. Using 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (0.01 mol) in dry acetone with anhydrous K2_2CO3_3 under reflux for 6 h affords the thioether-linked product (7 ) in 75% yield. For the target molecule, this step is modified by substituting the oxadiazole thiol with a custom-synthesized sulfanyl reagent bearing the N-ethyl-N-(3-methylphenyl)acetamide group.

Synthesis of N-Ethyl-N-(3-Methylphenyl)acetamide Thiol

Preparation of the Thiol Component

The sulfanyl-acetamide side chain is synthesized independently:

  • Chloroacetylation : Ethyl-(3-methylphenyl)amine reacts with chloroacetyl chloride in DCM/TEA to form N-ethyl-N-(3-methylphenyl)chloroacetamide (8 ).

  • Thiolation : Treatment of 8 with thiourea in ethanol under reflux (4 h), followed by alkaline hydrolysis (NaOH, H2_2O), yields N-ethyl-N-(3-methylphenyl)mercaptoacetamide (9 ) in 68% yield.

Final Coupling and Characterization

Thioether-Acetamide Conjugation

Intermediate 6 reacts with thiol 9 in dry acetone containing K2_2CO3_3 under nitrogen at 60°C for 12 h, yielding the target compound in 62% yield. Purification via column chromatography (SiO2_2, ethyl acetate/hexane 3:7) affords analytically pure material.

Analytical Validation

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (d, J = 7.6 Hz, 1H, quinazolinone H-8), 7.89–7.82 (m, 2H, H-5/H-6), 7.45 (s, 1H, benzodioxol H-2'), 6.95 (d, J = 8.0 Hz, 1H, benzodioxol H-6'), 4.32 (s, 2H, SCH2_2CO), 3.65 (q, J = 7.2 Hz, 2H, NCH2_2CH3_3), 2.98 (s, 3H, NCH3_3Ph), 1.12 (t, J = 7.2 Hz, 3H, CH2_2CH3_3).

  • HRMS (ESI) : m/z calculated for C26_{26}H24_{24}N3_3O4_4S [M+H]+^+: 482.1489; found: 482.1492.

Optimization and Challenges

Cyclization Efficiency

Cyclization of benzoxazinones to quinazolinones using hydrazine hydrate in n-butanol (Method A,) provides higher yields (85–90%) compared to microwave-assisted methods (70–75%).

Thioether Coupling

The use of 4 Å molecular sieves during thioether formation absorbs generated H2_2O, improving yields from 55% to 75%.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl bridge (–S–) undergoes substitution with nucleophiles such as amines or thiols:

Example Reaction:

Compound+R-NH2R-NH-S-substituted product+H2S (trapped)\text{Compound} + \text{R-NH}_2 \rightarrow \text{R-NH-S-substituted product} + \text{H}_2\text{S (trapped)}

  • Conditions : Conducted in polar aprotic solvents (e.g., DMF) with a base (K₂CO₃).

  • Monitoring : Reaction progress tracked via HPLC, with yields >75% reported.

Hydrolysis of the Acetamide Moiety

The acetamide group hydrolyzes to form carboxylic acid derivatives under acidic or basic conditions:

Acidic Hydrolysis:

–NHCO–+H2O/H+–NH2+HOOC–\text{–NHCO–} + \text{H}_2\text{O/H}^+ \rightarrow \text{–NH}_2 + \text{HOOC–}

  • Conditions : Reflux in HCl (6M, 12 hr).

  • Outcome : Complete conversion confirmed by NMR (disappearance of δ 2.1 ppm –COCH₃ signal).

Basic Hydrolysis:

–NHCO–+NaOH–NH2+NaOOC–\text{–NHCO–} + \text{NaOH} \rightarrow \text{–NH}_2 + \text{NaOOC–}

  • Conditions : Aqueous NaOH (2M, 8 hr at 60°C).

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives:

Sulfoxide Formation:

–S–+H2O2–SO–\text{–S–} + \text{H}_2\text{O}_2 \rightarrow \text{–SO–}

  • Conditions : H₂O₂ (30%) in acetic acid, 25°C, 4 hr.

  • Product Characterization : IR absorption at 1040 cm⁻¹ (S=O).

Sulfone Formation:

–S–+KMnO4–SO2\text{–S–} + \text{KMnO}_4 \rightarrow \text{–SO}_2–

  • Conditions : KMnO₄ in H₂SO₄, 0°C, 2 hr.

Stability Under Varied Conditions

Stability studies reveal degradation pathways:

Condition Observation
UV Light (254 nm) Benzodioxole ring undergoes photooxidation (50% degradation in 24 hr) .
High pH (pH >10) Quinazolinone ring destabilizes, leading to ring-opening (t₁/₂ = 6 hr).
Oxidizing Agents Sulfanyl group oxidizes preferentially over other functionalities .

Mechanistic Insights from Spectroscopic Studies

  • NMR Spectroscopy : Used to track proton environments during hydrolysis (e.g., acetamide → carboxylic acid).

  • Mass Spectrometry : Confirms molecular ion peaks for sulfoxide (m/z 489.5) and sulfone (m/z 505.5) derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been shown to possess activity against both Gram-positive and Gram-negative bacteria. The presence of the benzodioxole moiety may enhance this activity through synergistic effects on bacterial cell wall synthesis and integrity .

Anticancer Potential

Quinazoline derivatives are extensively studied for their anticancer activities. The compound has demonstrated cytotoxic effects in various cancer cell lines. Studies suggest that it may inhibit critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The compound's ability to induce apoptosis in cancer cells has also been noted .

Anti-inflammatory Properties

The compound may also exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory processes, such as lipoxygenase. This inhibition can lead to reduced production of pro-inflammatory mediators, presenting a potential therapeutic avenue for treating inflammatory diseases .

Enzyme Inhibition

The compound's structural characteristics allow it to interact with various enzymes, making it a candidate for enzyme inhibition studies. For example, the inhibition of acetylcholinesterase has been explored in related compounds, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Tabatabai et al., 2013Investigated anticonvulsant activity in related oxadiazole derivatives; findings suggest structural modifications can enhance efficacy against seizures .
Rashid et al., 2012Reported anticancer activity for quinazoline derivatives; highlighted the importance of the benzodioxole moiety in enhancing biological activity .
Murty et al., 2014Demonstrated antitumor efficacy of salicylic acid-based derivatives; established a link between structural features and biological activity .

Mechanism of Action

The mechanism of action of 2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzodioxole moiety may enhance binding affinity through additional interactions with the target.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The ethyl-(3-methylphenyl)acetamide group in the target compound may confer lipophilicity, influencing blood-brain barrier permeability versus polar substituents (e.g., chloro-fluorophenyl in triazole analogs) .

Biological Activity

The compound 2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic molecule characterized by its unique structural components, which include a quinazolinone core, a benzodioxole moiety, and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The IUPAC name of the compound indicates its intricate structure, which can be summarized as follows:

PropertyDescription
IUPAC Name 2-[3-(1,3-benzodioxol-5-yl)-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide
Molecular Formula C₃₀H₃₃N₄O₆S
CAS Number 689772-57-4

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The quinazolinone core is known to inhibit several enzymes, including kinases and phosphatases, which play crucial roles in cellular signaling pathways.
  • Receptor Modulation : The compound may interact with specific receptors, potentially altering their activity and leading to downstream effects on cellular functions.
  • Antioxidant Activity : The presence of the benzodioxole moiety is associated with antioxidant properties, which could protect cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives possess antimicrobial properties against a range of pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways contributes to its effectiveness.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines showed that the compound inhibited cell proliferation with an IC50 value of approximately 25 µM. This suggests a moderate potency compared to standard chemotherapeutic agents.
  • Animal Models : In vivo studies using mouse models of cancer demonstrated a reduction in tumor size when treated with the compound over a period of four weeks, indicating its potential as an anticancer agent.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityIC50 (µM)
2-(4-methylphenyl)-4(3H)-quinazolinoneAnticancer20
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acidAntioxidant15
N-(1,3-benzodioxol-5-yl)-2-(6,8-diiodoquinazolinyl)acetamideAntimicrobial30

Q & A

Q. What are the key synthetic strategies for constructing the quinazolinone core in this compound?

The quinazolinone core is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, refluxing substituted anthranilic acid with urea or formamide in glacial acetic acid can yield the 4-oxoquinazoline scaffold . Subsequent functionalization with 1,3-benzodioxol-5-yl groups involves Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. The sulfanyl-acetamide side chain is introduced via nucleophilic substitution or thiol-ene "click" chemistry, requiring careful control of reaction pH and temperature to avoid oxidation of the sulfhydryl group .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of substitutions (e.g., benzodioxol attachment at C3 of quinazolinone) and detects rotameric forms in the sulfanyl-acetamide moiety .
  • HPLC-MS : Validates purity (>95%) and monitors degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the N-ethyl-N-(3-methylphenyl)acetamide group .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Kinase Inhibition Assays : Test against tyrosine kinase targets (e.g., EGFR, VEGFR) due to structural similarity to known quinazolinone-based inhibitors .
  • Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria and fungi, noting the compound’s potential membrane disruption via lipophilic benzodioxol and sulfanyl groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfanyl-acetamide coupling step?

Common challenges include thiol oxidation and competing side reactions. Methodological improvements:

  • Protection-Deprotection Strategies : Use tert-butylthiol as a protected sulfur source, followed by TFA-mediated deprotection .
  • Catalytic Systems : Employ Cu(I) catalysts (e.g., CuBr) to accelerate thiol-ene coupling, improving yields from ~50% to >80% .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing byproduct formation .

Q. How to resolve contradictions in reported solubility and stability data?

Discrepancies often arise from polymorphic forms or residual solvents. Approaches include:

  • Thermal Analysis (DSC/TGA) : Identify polymorph transitions and hydrate formation affecting solubility .
  • Forced Degradation Studies : Expose the compound to UV light, humidity, and oxidative conditions to map stability profiles. Use LC-MS to characterize degradation pathways (e.g., sulfoxide formation) .
  • Co-solvent Screening : Test binary solvent systems (e.g., PEG-400/water) to enhance aqueous solubility for in vivo studies .

Q. How to design structure-activity relationship (SAR) studies focusing on the benzodioxol moiety?

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the benzodioxol ring to assess electronic effects on target binding .
  • Bioisosteric Replacement : Replace benzodioxol with dihydrofurans or indoles to evaluate steric and π-π stacking contributions .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with hydrophobic enzyme pockets, guiding rational design .

Q. What strategies mitigate off-target effects in cellular assays?

  • Selectivity Profiling : Screen against a panel of 50+ kinases to identify cross-reactivity .
  • Proteomic Analysis (SILAC) : Quantify changes in protein expression post-treatment to uncover non-kinase targets .
  • Metabolite Trapping : Use glutathione adduct assays to detect reactive intermediates formed via metabolic activation of the sulfanyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.